molecular formula C22H14BrN5O4S B11980969 5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate

5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate

Cat. No.: B11980969
M. Wt: 524.3 g/mol
InChI Key: MGLKLLCVVNNSNT-YYADALCUSA-N
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Description

5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate is a complex organic compound that features a combination of bromophenyl, oxadiazole, nitrophenyl, and phenylethanehydrazonothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

The nitrophenyl group can be incorporated through a nitration reaction, typically using a mixture of concentrated sulfuric acid and nitric acid. The phenylethanehydrazonothioate moiety can be synthesized by reacting phenylhydrazine with an appropriate thioester or thiocarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H14BrN5O4S

Molecular Weight

524.3 g/mol

IUPAC Name

[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-nitroanilino)-2-oxo-2-phenylethanimidothioate

InChI

InChI=1S/C22H14BrN5O4S/c23-16-8-4-7-15(13-16)20-25-27-22(32-20)33-21(19(29)14-5-2-1-3-6-14)26-24-17-9-11-18(12-10-17)28(30)31/h1-13,24H/b26-21+

InChI Key

MGLKLLCVVNNSNT-YYADALCUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br

Origin of Product

United States

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